molecular formula C21H26N2O3 B5030623 4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide

4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5030623
M. Wt: 354.4 g/mol
InChI Key: KFXXUIGBKCRZCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications in various diseases.

Scientific Research Applications

TAK-659 has been extensively researched for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. TAK-659 has also been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis and lupus.

Mechanism of Action

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the activation of B cells and the production of antibodies. By inhibiting BTK, TAK-659 can prevent the activation of B cells and reduce the production of antibodies, which can be beneficial in the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, TAK-659 has been shown to inhibit BTK activity in a dose-dependent manner. TAK-659 has also been shown to be well-tolerated in animal studies, with no significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of TAK-659 is its selectivity for BTK, which can reduce off-target effects and improve its therapeutic potential. However, TAK-659 has some limitations in lab experiments, including its low solubility in water and its relatively low yield in the synthesis process.

Future Directions

There are several future directions for research on TAK-659. One potential direction is the development of more efficient synthesis methods to improve the yield and scalability of TAK-659 production. Another direction is the investigation of TAK-659's potential in combination therapy with other drugs for the treatment of cancer and autoimmune diseases. Additionally, further studies are needed to fully understand the long-term safety and efficacy of TAK-659 in humans.

Synthesis Methods

TAK-659 was first synthesized by Takeda Pharmaceutical Company Limited. The synthesis process involves the reaction of 4-tert-butylbenzoyl chloride with 4-ethoxyaniline in the presence of a base to form 4-tert-butyl-N-[2-(4-ethoxyphenyl)ethyl]benzamide. This intermediate is then reacted with 2-oxoethyl isocyanate to form TAK-659. The overall yield of the synthesis process is around 20%.

properties

IUPAC Name

4-tert-butyl-N-[2-(4-ethoxyanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-5-26-18-12-10-17(11-13-18)23-19(24)14-22-20(25)15-6-8-16(9-7-15)21(2,3)4/h6-13H,5,14H2,1-4H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXXUIGBKCRZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.